(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)12-7-8-17-16(10-12)14-5-2-6-15(14)18(20-17)11-3-1-4-13(9-11)21(24)25/h1-5,7-10,14-15,18,20H,6H2,(H,22,23)/t14-,15+,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSUTBGPVJHKPC-DYNVDGSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a member of the cyclopentaquinoline family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- Structure : The compound features a tetrahydro-cyclopentaquinoline core with a nitrophenyl substituent and a carboxylic acid functional group.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of cyclopentaquinolines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
Studies have demonstrated that cyclopentaquinoline derivatives can induce apoptosis in cancer cell lines. This is primarily attributed to their ability to inhibit specific kinases or modulate signaling pathways involved in cell proliferation and survival. Notably, compounds with similar structures have been shown to target the PI3K/Akt pathway, leading to reduced tumor growth in vivo.
3. Antimalarial Activity
The compound's structural similarity to known antimalarial agents suggests potential efficacy against Plasmodium falciparum. Preliminary studies indicate that it may act by inhibiting translation elongation factor 2 (PfEF2), a critical component in protein synthesis within the parasite.
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.
- Signal Transduction Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.
- Cell Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity is crucial for therapeutic applications:
- Absorption : The compound exhibits moderate solubility in aqueous environments.
- Distribution : Likely distributes widely due to lipophilicity.
- Metabolism : Metabolized primarily in the liver; potential for drug-drug interactions.
- Excretion : Predominantly renal excretion.
Toxicological assessments indicate low acute toxicity in animal models, but further studies are necessary to evaluate chronic exposure effects.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an antimicrobial agent . Research indicates that derivatives of quinoline and similar structures exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to quinoline have been shown to inhibit pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Antiviral Activity
Research has explored the synthesis of compounds similar to this cyclopentaquinoline derivative as potential HIV-1 integrase inhibitors . The structural analogs of quinoline derivatives have demonstrated efficacy against HIV replication by targeting the integrase enzyme crucial for viral DNA integration into the host genome . This highlights the importance of the compound in developing antiviral therapies.
Catalysis
The compound has been investigated for its role in catalytic processes. Specifically, it can form coordination complexes with transition metals, such as rhodium, enhancing catalytic activity in various organic transformations . This application is significant in synthetic chemistry where efficient catalysts are required for complex reactions.
Biological Studies
Studies have reported on the biological evaluation of quinoline derivatives, including those similar to (3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid. These studies often focus on their ability to modulate biological pathways or act as inhibitors of specific enzymes related to disease processes .
Case Study 1: Antimicrobial Activity
A study synthesized a series of quinoline derivatives and evaluated their antimicrobial activity against various strains. Among these, compounds containing nitrophenyl groups showed enhanced activity against Candida albicans, indicating that modifications on the quinoline scaffold can lead to improved biological properties .
Case Study 2: HIV-1 Integrase Inhibition
Another research effort focused on synthesizing derivatives based on the quinoline scaffold for HIV treatment. The studies revealed that specific substitutions at the N-position of the quinoline ring significantly increased integrase inhibition potency, suggesting that this compound could be a promising lead compound for further development .
Comparison with Similar Compounds
Key Observations :
- Position and Nature of Substituents : The target compound’s 3-nitrophenyl group contrasts with bromophenyl (GAT107), benzodioxol (G1-PABA), and naphthyl (Compound Z) groups. Halogen position (e.g., para vs. meta in bromophenyl derivatives) significantly alters receptor binding .
- Functional Groups : Sulfonamide derivatives (e.g., GAT107) exhibit α7 nicotinic acetylcholine receptor (nAChR) allosteric modulation, while carboxylic acid derivatives (e.g., Compound Z) target BK channels .
α7 nAChR Modulation
- GAT107 (4BP-TQS) : Acts as an "ago-PAM" (allosteric agonist and positive allosteric modulator) at α7 nAChRs with an EC50 of ~6 µM. The (3aR,4S,9bS) enantiomer is exclusively active .
- TQS Derivatives : Replacement of bromine with chlorine (4CP-TQS) or iodine (4IP-TQS) retains allosteric agonism but alters activation kinetics. Fluorine substitution (4FP-TQS) abolishes agonism, acting instead as a potentiator of acetylcholine .
BK Channel Activation
GPCR Targeting
- G-1: A cyclopenta[c]quinoline derivative with a bromobenzodioxol group acts as a GPER-1 agonist (EC50 ~11 nM) .
- Target Compound : The 3-nitrophenyl group may confer selectivity for oxidoreductases or nitro group-recognizing receptors, though this is speculative.
Physicochemical and Stereochemical Considerations
- Molecular Weight : The target compound (MW ~364.3 g/mol) is heavier than GAT107 (MW ~435.3 g/mol) due to the nitro group .
- Solubility : Carboxylic acid derivatives (e.g., target compound, Compound Z) likely have improved aqueous solubility compared to sulfonamides (e.g., GAT107).
- Stereochemistry : The (3aR,9bS) configuration in the target compound mirrors the active enantiomer of GAT107 (3aR,4S,9bS), underscoring the importance of stereochemistry in receptor binding .
Preparation Methods
Suzuki-Miyaura Cross-Coupling for 3-Nitrophenyl Functionalization
This method adapts protocols from glioblastoma-targeting ligand synthesis, where palladium-catalyzed coupling introduces aryl groups to halogenated precursors.
Procedure:
-
Precursor Preparation :
-
Workup :
Key Considerations:
Lactamization via Polyphosphoric Acid (PPA)
Adapted from cyclopentaquinoline hybrid synthesis, this method forms the fused bicyclic system.
Procedure:
-
Nitro Precursor Synthesis :
-
Cyclization :
-
Reduction :
Integrated Protocol Combining Both Methods
For higher stereochemical fidelity, industrial routes (e.g., VulcanChem) combine cross-coupling and lactamization:
-
Early-Stage Coupling :
-
Lactamization :
Advantages : Avoids functional group incompatibility during high-temperature cyclization.
Optimization and Reaction Conditions
Catalytic System Optimization
Stereochemical Control
-
Chiral Resolution : Use (R)-BINOL-derived phosphoric acids to isolate the (3aR,9bS) enantiomer.
-
Crystallography : X-ray analysis confirms absolute configuration post-synthesis.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Troubleshooting
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid, and how do reaction conditions impact yield?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving cyclization of precursors. For example, thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives (e.g., using polyphosphoric acid (PPA) as a catalyst) is a key step . Reduction of nitro precursors (e.g., 8-nitro-1,4-dihydroquinoline derivatives) to amines is critical for cyclization. Reaction temperature (70–80°C) and solvent systems (e.g., aqueous ethanol with NaHCO₃) significantly affect purity and yield .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the stereochemistry (3aR,9bS) and functional groups. For instance, IR spectroscopy (e.g., KBr pellet method) identifies carboxyl (C=O stretch at ~1700 cm⁻¹) and nitro (NO₂ stretch at ~1520 cm⁻¹) groups. High-Performance Liquid Chromatography (HPLC) with ≥99.8% purity thresholds ensures batch consistency .
Q. What biological activities are associated with structurally similar quinoline-carboxylic acid derivatives?
- Methodological Answer : Analogous compounds exhibit antibacterial, antitumor, and neuroprotective activities. For example, 8-chloro-4-hydroxyquinoline derivatives inhibit bacterial DNA gyrase, while cyclopenta[c]quinoline scaffolds interact with enzymes (e.g., kinases) and receptors (e.g., benzodiazepine receptors). Structure-Activity Relationship (SAR) studies highlight the importance of the nitro group at the 3-position for target binding .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 72 h to 2–4 h) and enhances yields by 15–20% compared to conventional heating. For example, cyclization steps using PPA under microwave conditions (100–120°C, 300 W) achieve higher regioselectivity. Reaction monitoring via in-situ FTIR or LC-MS is recommended to optimize energy input and prevent decomposition .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as sodium salts.
- Metabolic Stability : Deuteration at labile positions (e.g., C-8) to slow CYP450-mediated oxidation.
- Bioavailability Testing : Use of radiolabeled analogs (e.g., ¹⁴C at the carboxyl group) to track absorption in rodent models .
Q. How can computational modeling guide the design of novel derivatives with improved target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase or β-amyloid. Key parameters:
- Docking Scores : Prioritize derivatives with ΔG ≤ −9 kcal/mol.
- Pharmacophore Mapping : Ensure nitro and carboxyl groups align with catalytic pockets.
- ADMET Prediction : Use SwissADME to filter compounds with high permeability (LogP 2–3) and low hepatotoxicity .
Q. What analytical challenges arise in characterizing stereoisomers of this compound, and how are they addressed?
- Methodological Answer : The (3aR,9bS) configuration requires chiral HPLC (e.g., Chiralpak IG-3 column) or X-ray crystallography for resolution. For crystallography, slow evaporation of toluene solutions yields single crystals. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) resolves dihedral angles (e.g., 6.8° between carboxyl and benzene rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
